JNJ-4355

MCL-1 inhibition Binding affinity Biochemical assay

JNJ-4355 is a next-generation MCL-1 inhibitor for advanced apoptosis research, optimized to overcome solubility and protein-binding limits of earlier agents. With sub-20 pM Ki, 8.7 nM cellular AC50, and >200,000-fold BCL-2 selectivity, it enables robust target engagement and single-dose tumor regression in MOLP-8 xenografts. Ideal for SPR/HTRF assays, PD studies, and in vivo models where maximal MCL-1 inhibition and predictable pharmacokinetics are essential.

Molecular Formula C40H43ClFN5O5S
Molecular Weight 760.3 g/mol
Cat. No. B12394187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJNJ-4355
Molecular FormulaC40H43ClFN5O5S
Molecular Weight760.3 g/mol
Structural Identifiers
SMILESCC1=C(N2CCCOC3=CC(=CC4=C3C=CC(=C4)F)CCC5=CC(=NN5C)CSCC6=C(C(=NN6CCOCCOC)C)C7=C(C=CC2=C17)Cl)C(=O)O
InChIInChI=1S/C40H43ClFN5O5S/c1-24-36-33-11-10-32(41)38(36)37-25(2)43-47(13-15-51-17-16-50-4)34(37)23-53-22-29-21-30(45(3)44-29)8-6-26-18-27-20-28(42)7-9-31(27)35(19-26)52-14-5-12-46(33)39(24)40(48)49/h7,9-11,18-21H,5-6,8,12-17,22-23H2,1-4H3,(H,48,49)
InChIKeyLUVOYGUFQRWXGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

JNJ-4355: An MCL-1 Inhibitor with Quantifiable Differentiation in Potency, Physicochemical Profile, and In Vivo Efficacy for Hematological Malignancy Research


JNJ-4355 is a highly potent, 1,4-indolyl macrocycle inhibitor of myeloid cell leukemia-1 (MCL-1), a key anti-apoptotic regulator in the BCL-2 family that is frequently amplified in hematological malignancies [1]. It demonstrates picomolar biochemical binding affinity (Ki = 18 pM) [2], potent cellular activity (AC50 = 8.7 nM in MOLP8 cells) [1], and favorable physicochemical properties (LogD7.4 = 2.35, EPSA = 151 Ų, equilibrium solubility = 3.14 mM, reduced protein binding) that address limitations of earlier MCL-1 inhibitors [1]. The compound has been validated as a chemical probe [3] and shows robust in vivo efficacy in preclinical xenograft models [1].

Why MCL-1 Inhibitors Cannot Be Interchanged: The Differential Profile of JNJ-4355


MCL-1 inhibitors, despite sharing a common target, exhibit marked differences in binding affinity, selectivity, physicochemical properties, and in vivo pharmacology that preclude generic substitution. First-generation MCL-1 inhibitors often suffer from poor solubility, high protein binding, and limited cellular activity, which restrict their utility in both biochemical assays and in vivo studies [1]. JNJ-4355 was specifically optimized to overcome these liabilities, achieving a differentiated profile in potency (sub-20 pM Ki), solubility (>3 mM), and protein binding (99.93%) that translates to robust target engagement and complete tumor regression at single-dose administration [1]. The following quantitative evidence demonstrates exactly where JNJ-4355 diverges from its closest analogs and earlier generations, enabling informed procurement decisions.

Quantitative Differentiation of JNJ-4355 from Key Comparators: A Head-to-Head Evidence Guide


Biochemical Potency: JNJ-4355 Ki vs. Leading MCL-1 Inhibitors (AMG-176, AZD5991, S63845)

JNJ-4355 exhibits an MCL-1 binding affinity (Ki = 18 pM) that is approximately 7-fold more potent than AMG-176 (Ki = 0.13 nM) and AZD5991 (Ki = 0.13 nM), and approximately 67-fold more potent than S63845 (Ki < 1.2 nM). This difference in primary target engagement may be critical for assays requiring maximal MCL-1 inhibition at low compound concentrations [1][2].

MCL-1 inhibition Binding affinity Biochemical assay

Cellular Potency in MOLP-8 Cells: JNJ-4355 vs. AZD5991

In the MOLP-8 multiple myeloma cell line, JNJ-4355 induces caspase activation with an AC50 of 8.7 nM, compared to an EC50 of 33 nM for AZD5991, representing a 3.8-fold improvement in cellular potency [1][2]. This suggests that JNJ-4355 achieves effective target engagement and downstream apoptosis at significantly lower concentrations.

Cellular activity MOLP-8 Apoptosis

Physicochemical Optimization: Solubility and Protein Binding vs. First-Generation MCL-1 Inhibitors

JNJ-4355 was designed with a significantly improved physicochemical profile relative to first-generation MCL-1 inhibitors. It exhibits a CHI LogD7.4 of 2.35, an EPSA of 151 Ų, an equilibrium solubility of 3.14 mM in buffer (pH 7), and reduced protein binding (99.93%) [1]. While direct numeric comparators for early-generation MCL-1 inhibitors are not uniformly published, the developers explicitly state these properties were optimized to address shortcomings of first-generation compounds, which typically suffered from poor solubility and high protein binding that limited their in vivo utility [1].

Solubility Protein binding Physicochemical properties

Selectivity vs. BCL-2 Family Members: JNJ-4355 Profile

JNJ-4355 demonstrates high selectivity for MCL-1 over related BCL-2 family proteins, with Ki values >3.75 µM for BCL-2, >5 µM for BCL-xL, and >5 µM for BCL2A1 (BFL-1) [1]. This selectivity profile is critical for isolating MCL-1-dependent biology and avoiding confounding effects from dual inhibition of other anti-apoptotic proteins. While other MCL-1 inhibitors like AZD5991 also report selectivity, JNJ-4355's >200,000-fold selectivity window over BCL-2 provides a particularly clean tool for MCL-1-specific interrogation [1].

Selectivity BCL-2 BCL-xL Off-target

In Vivo Efficacy: Single-Dose Complete Tumor Regression in MOLP-8 Xenograft

In a mouse MOLP-8 multiple myeloma xenograft model, a single intravenous dose of JNJ-4355 resulted in complete tumor regression [1][2]. This robust in vivo activity contrasts with many MCL-1 inhibitors that require repeated dosing or combination regimens to achieve comparable antitumor effects. Additionally, JNJ-4355 disrupts MCL-1:BAK complexes in MOLM-13 AML xenografts, confirming target engagement in vivo [1].

In vivo efficacy Xenograft Tumor regression

Optimal Application Scenarios for JNJ-4355 Based on Differentiated Evidence


High-Sensitivity Biochemical and Cellular Assays Requiring Maximal MCL-1 Inhibition

JNJ-4355's sub-20 pM Ki and 8.7 nM cellular AC50 make it ideal for experiments where near-complete MCL-1 inhibition is needed at low compound concentrations. This is particularly relevant for HTRF/SPR binding assays, target engagement studies, and cellular apoptosis assays in MOLP-8, KMS12PE, or AML patient-derived samples [1][2]. The high potency reduces the risk of off-target effects and solvent interference, ensuring that observed phenotypes are MCL-1-specific. Procurement of JNJ-4355 over less potent alternatives (e.g., S63845, AMG-176) is justified when maximal target inhibition is required [1][3].

In Vivo Studies Demanding Robust, Single-Dose Efficacy in Hematological Xenograft Models

The complete tumor regression observed in MOLP-8 xenografts after a single 10 mg/kg IV dose [1] positions JNJ-4355 as a preferred tool for in vivo efficacy studies. The improved solubility (3.14 mM) and reduced protein binding [1] contribute to favorable pharmacokinetics, enabling less frequent dosing and simplified study designs. Researchers should select JNJ-4355 when exploring MCL-1 dependency in multiple myeloma or AML models and seeking a compound with demonstrated single-agent in vivo activity.

Target Validation and Mechanism-of-Action Studies Requiring High MCL-1 Selectivity

With >200,000-fold selectivity for MCL-1 over BCL-2 , JNJ-4355 is an optimal chemical probe for dissecting MCL-1-specific biology. The availability of a structurally similar inactive negative control compound (JNJ-78732576) further strengthens its utility in rigorous target validation experiments. Procurement of JNJ-4355 is recommended when the scientific objective is to isolate MCL-1-mediated apoptosis regulation from other BCL-2 family members, avoiding confounding dual inhibition effects.

Formulation Development and Pharmacokinetic Studies Leveraging Improved Physicochemical Properties

JNJ-4355's enhanced equilibrium solubility (3.14 mM) and defined LogD (2.35) [1] facilitate formulation in aqueous buffers and reduce precipitation issues. This makes the compound suitable for PK/PD studies, in vitro ADME assays, and the development of novel delivery systems. Researchers needing a well-behaved MCL-1 inhibitor with predictable solution behavior should prioritize JNJ-4355 over first-generation compounds with poorer solubility profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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